molecular formula C14H7ClF4N2 B500884 8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 353258-25-0

8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B500884
CAS No.: 353258-25-0
M. Wt: 314.66g/mol
InChI Key: LHUTUFIEQFAVFB-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a high-purity chemical compound designed for pharmaceutical and life science research. This synthetic small molecule belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry . The compound's structure incorporates key features, including a chloro substituent, a 4-fluorophenyl group, and a trifluoromethyl (CF3) group. The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical agents, as its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's bioavailability, metabolic stability, and binding affinity to biological targets . Compounds based on the imidazo[1,2-a]pyridine scaffold are frequently investigated for their central nervous system (CNS) activity . Published patents indicate that related imidazo[1,2-a]pyridine structures demonstrate a range of potential therapeutic applications, which may include use as anxiolytics, sedatives, antidepressants, anticonvulsants, and muscle relaxants . This makes the compound a valuable intermediate for researchers exploring new neuropharmacological agents. It is supplied exclusively for laboratory research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4N2/c15-11-5-9(14(17,18)19)6-21-7-12(20-13(11)21)8-1-3-10(16)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUTUFIEQFAVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The amino group of 2-aminopyridine attacks the carbonyl carbon of the α-bromoketone, displacing bromide to form an intermediate hemiaminal.

  • Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyridine core.

  • Aromatization : Loss of water yields the fully conjugated heterocycle.

Experimental Optimization

  • Solvent : 1,2-Dimethoxyethane (DME) or ethanol facilitates solubility and reactivity.

  • Temperature : Reactions proceed at 0°C initially, warming to room temperature for 72 hours.

  • Yield : ~75–80% after purification via acid-base workup and recrystallization.

Table 1: Cyclocondensation Parameters for Target Compound

ParameterConditionYieldSource
Substrate2-Amino-3-chloro-5-(trifluoromethyl)pyridine
α-Haloketone2-Bromo-1-(4-fluorophenyl)ethanone
Solvent1,2-Dimethoxyethane78%
Reaction Time72 hours

Multicomponent Reactions (MCRs)

ComponentRoleSource
4-FluorobenzaldehydeAryl group donor
CuICyclization catalyst
Reaction Time12 hours
Yield65–70%

Catalytic Methods for Green Synthesis

Molecular Iodine-Catalyzed Ultrasonication

A solvent-free, ultrasonication-assisted method using molecular iodine (20 mol%) achieves high efficiency:

  • Substrates : 2-Aminopyridine, 4-fluoroacetophenone, and dimedone.

  • Conditions : Room temperature, 30-minute sonication.

  • Yield : Up to 85%.

Table 3: Green Synthesis Parameters

ParameterDetailSource
CatalystMolecular iodine (20 mol%)
SolventWater
Energy InputUltrasonication (40 kHz)
Eco-Factor0.92 (excellent sustainability)

Post-Functionalization Strategies

Suzuki-Miyaura Coupling

If the imidazo[1,2-a]pyridine core contains a halogen at position 2 (e.g., bromine), palladium-catalyzed coupling with 4-fluorophenylboronic acid installs the aryl group:

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Base : K2CO3 in THF/water.

  • Yield : ~70%.

Comparative Analysis of Methods

Table 4: Method Comparison for Target Compound Synthesis

MethodAdvantagesLimitationsYield
CyclocondensationHigh regioselectivityLong reaction time78%
MCRsSingle-step complexityModerate yields70%
Iodine CatalysisEco-friendly, rapidRequires specialized equipment85%
Suzuki CouplingFlexibility in aryl groupsRequires halogenated precursor70%

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the functionalization of imidazo[1,2-a]pyridines often use transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines.

Case Study : A study evaluated the compound's efficacy against prostate cancer cells (PC3) and leukemia cells (K562). The results demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Cell LineIC50 Value (µM)Comparison with Doxorubicin
PC35.0Lower
K5624.5Lower

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Its structural features contribute to enhanced interaction with microbial targets.

Case Study : In a series of tests against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited potent activity, indicating its potential for treating resistant infections .

PathogenActivity ObservedReference
MRSASignificant inhibition
Candida albicansModerate inhibition

Agrochemical Applications

This compound is also explored for its potential as an agrochemical. Its unique chemical structure allows it to act effectively against pests and plant pathogens.

Research Findings : Studies have indicated that derivatives of this compound can outperform traditional pesticides in terms of efficacy against agricultural pests .

Application TypeObserved EffectReference
InsecticidalHigher efficacy than chlorantraniliprole
FungicidalEffective against Botrytis cinerea

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. For example, it may act as an inhibitor of certain enzymes or receptors, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Biological Activity Source
8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 4-Fluorophenyl Corrosion inhibition (90–96% efficiency at 10⁻³ M in HCl)
8-Chloro-2-(4-chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 4-Chlorophenyl Higher lipophilicity (Cl vs. F); uncharacterized bioactivity
8-Chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-Nitrophenyl Electron-withdrawing nitro group may reduce metabolic stability
2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Benzodioxol Enhanced solubility (polar oxygen atoms); unknown pharmacological effects

Key Insight : The 4-fluorophenyl substituent balances lipophilicity and electronic effects, making it superior for corrosion inhibition compared to bulkier or more polar groups .

Variations at Position 6 and 8

Compound Name Substituents Activity/Properties Source
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine 6-Cl, 8-H Lower molecular weight (MW = 247.7); reduced MIC (0.004 µM) in anti-TB screening
3-Bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-Br, 8-Cl Increased steric hindrance; potential for covalent binding
8-Chloro-2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine 2-CH₂Cl Reactive chloromethyl group for further derivatization

Key Insight : The 6-trifluoromethyl group improves target engagement in enzyme inhibition (e.g., cytochrome oxidase in TB ), while 8-chloro enhances stability against metabolic oxidation .

Pharmacological Data for Imidazo[1,2-a]pyridine Derivatives

Compound Structure Target/Application MIC/IC₅₀ Notes Source
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide Mycobacterium tuberculosis 0.004 µM Most potent anti-TB analog
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline Mtb cytochrome bcc1 oxidase 0.03 µM Targets ATP synthesis
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine Corrosion inhibition N/A 95.69% efficiency at 298 K

Key Insight : Fluorine at position 2 (4-fluorophenyl) correlates with high potency in both anti-TB and corrosion inhibition, likely due to optimized electronic and steric profiles .

Structure-Activity Relationships (SAR)

  • Position 2 : Aromatic groups (e.g., 4-fluorophenyl) enhance target binding via hydrophobic interactions.
  • Position 6 : Trifluoromethyl > methyl > H in improving metabolic stability .
  • Position 8 : Chloro > bromo in reducing toxicity and improving PK .

Biological Activity

8-Chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 353258-25-0) is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structural features including a chloro group, a trifluoromethyl group, and a fluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research.

  • Molecular Formula : C14H7ClF4N2
  • Molecular Weight : 314.67 g/mol
  • Structural Features : The imidazo[1,2-a]pyridine ring system contributes to the compound's biological activity through its ability to interact with various molecular targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

  • Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell signaling, leading to reduced cell viability and increased apoptosis rates. For instance, studies have reported that it can effectively inhibit the activity of certain protein kinases that are overexpressed in various cancer types.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have demonstrated its ability to suppress the expression of pro-inflammatory cytokines and enzymes such as COX-2.

  • Case Study : A study conducted on animal models showed that administration of the compound resulted in a significant reduction of carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent. The IC50 value for COX-2 inhibition was found to be comparable to established anti-inflammatory drugs like celecoxib.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has displayed antimicrobial activity against various pathogens.

  • Research Findings : Laboratory tests revealed that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. Its efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the imidazo[1,2-a]pyridine scaffold can lead to enhanced potency and selectivity.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Variation of halogen substituentsAltered binding affinity to target proteins
Changes in fluorophenyl positionImpact on selectivity towards specific kinases

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